N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride
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Overview
Description
This compound is a benzothiazole derivative . Benzothiazole derivatives have been studied for their anti-tubercular properties . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been analyzed using various techniques. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Mechanism of Action
Target of Action
The primary target of this compound is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This makes it a potential candidate for the development of new anti-tubercular drugs .
Biochemical Pathways
By inhibiting DprE1, the compound disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to cell death, as the bacteria are unable to maintain their structural integrity.
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles
Result of Action
The inhibition of DprE1 and the subsequent disruption of cell wall synthesis lead to the death of Mycobacterium tuberculosis cells . This makes the compound a potential candidate for the treatment of tuberculosis.
Future Directions
Benzothiazole derivatives have shown promising results in the treatment of tuberculosis . Future research could focus on improving the synthesis process and further investigating the mechanism of action of these compounds. Additionally, the development of benzothiazole derivatives with enhanced anti-tubercular activity could be a potential area of research .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride are largely attributed to its benzothiazole core. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They interact with various enzymes and proteins, including the DprE1 enzyme, which is a crucial target in the treatment of tuberculosis .
Cellular Effects
In cellular contexts, this compound has been found to exert significant effects. For instance, it has been reported to inhibit the growth of M. tuberculosis, thereby affecting cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves interactions with key biomolecules. For instance, it has been found to inhibit the DprE1 enzyme, which is essential for the cell wall biosynthesis in M. tuberculosis . This inhibition disrupts the normal functioning of the bacteria, leading to its death .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
These studies have shown that the effects of these compounds can vary with different dosages .
Metabolic Pathways
It is known that benzothiazole derivatives can interact with various enzymes and cofactors .
Transport and Distribution
Given its potent anti-tubercular activity, it is likely that it can effectively penetrate bacterial cells .
Subcellular Localization
The subcellular localization of this compound is not yet fully known. Given its activity against M. tuberculosis, it is likely that it targets specific subcellular compartments within the bacterial cell .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS3.ClH/c30-24(21-11-6-14-31-21)28-26-23(25-27-19-9-4-5-10-20(19)32-25)18-12-13-29(16-22(18)33-26)15-17-7-2-1-3-8-17;/h1-11,14H,12-13,15-16H2,(H,28,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPWFKPOIHBGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CS3)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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